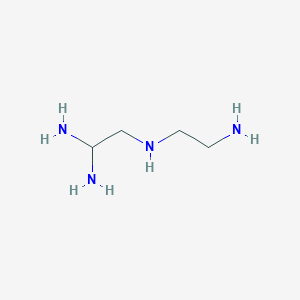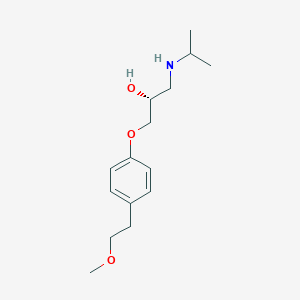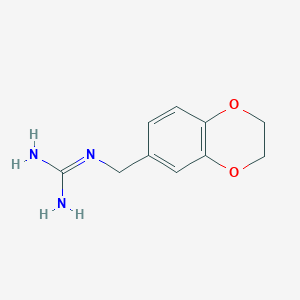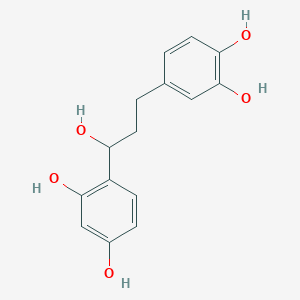
1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common names, its molecular formula, and its role or significance in a biological, chemical, or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. The mechanism of the reaction might also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Synthesis
- Propterol B Identification : Propterol B, extracted from Pterocarpus marsupium, is identified as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-2-ol (Mathew & Rao, 1984).
- Synthesis and Molecular Studies : A related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, was synthesized and characterized, providing insights into chemical reactivity and potential biological properties (Rajamani et al., 2020).
Biological Activities
- Antimicrobial and Antioxidant Properties : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, similar in structure, demonstrated antimicrobial and antioxidant activities (Čižmáriková et al., 2020).
- Cardioselectivity in Beta-blockers : Research on related compounds, 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, revealed insights into cardioselectivity for beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Potential Therapeutic Applications
- Anti-inflammatory Activities : New phenolic compounds from Eucommia ulmoides leaves, including similar compounds, displayed anti-inflammatory activities (Ren et al., 2021).
- Lymphotropic Prodrug of L-Dopa : A glyceride derivative, structurally related to the compound, was synthesized as a prodrug for Parkinson's disease treatment (Garzon-Aburbeh et al., 1986).
Miscellaneous Applications
- Toxicity Assessment in Biomarkers : Triazoanilines derived from similar compounds were evaluated for toxicity, indicating potential as safe fluorescent markers in biodiesel quality monitoring (Pelizaro et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
Eigenschaften
CAS-Nummer |
108549-46-8 |
|---|---|
Produktname |
1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol |
Molekularformel |
C15H16O5 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
4-[3-(2,4-dihydroxyphenyl)-3-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h2-4,6-8,12,16-20H,1,5H2 |
InChI-Schlüssel |
GUAZWRFLWNDGON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |
Synonyme |
1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol quracol B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



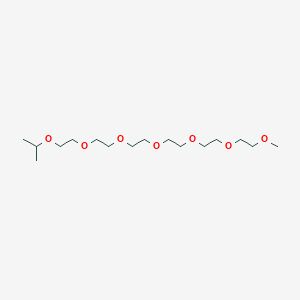
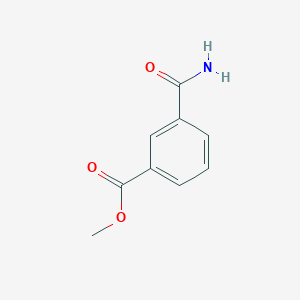
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
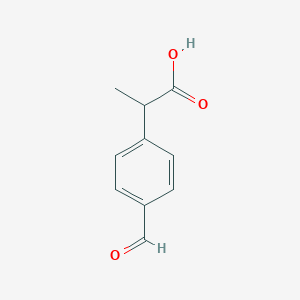
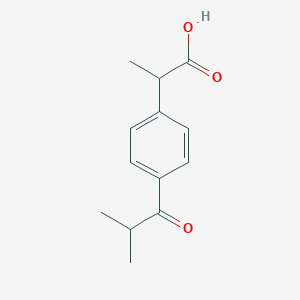
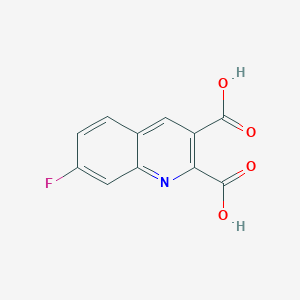

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
